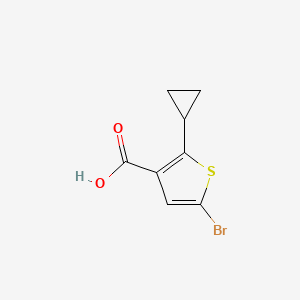

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid (5-Br-2-CpT-3-COOH) is a synthetic organic compound belonging to the family of thiophenes. It is a versatile compound with many potential applications in scientific research. It has been used in various biochemical and physiological studies, as well as in the synthesis of other compounds. In addition, 5-Br-2-CpT-3-COOH has been used in the development of new drugs and in the study of drug-receptor interactions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif is utilized in the development of inhibitors for carbonic anhydrase isoenzymes, showcasing excellent inhibitory effects against human carbonic anhydrase isoenzymes I, II, IX, and XII, with inhibition constants in the low nanomolar range, indicating potential for therapeutic applications in conditions where these enzymes are implicated (Boztaş et al., 2015).

Material Science and Polymer Research

In material science, derivatives of thiophene carboxylic acids, similar to this compound, are explored for their utility in creating conductive polymers. For example, terthiophene-3′-carboxylic acid, a related compound, has been synthesized and polymerized to produce films exhibiting increased conductivity upon oxidation and demonstrating fast electrochromic switching, suggesting applications in electronic devices and smart materials (Lee, Shim, & Shin, 2002).

Organic Synthesis and Chemical Reactivity

In organic synthesis, the bromo and thiophene components of this compound provide versatile handles for further chemical modifications. For instance, the regio- and chemoselective bromination of cyclopentenones and related methodologies can be applied to synthesize bromo-substituted cyclopentenones, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Shirinian et al., 2012).

Drug Design and Pharmacological Research

In pharmacological research, the structure of this compound can be instrumental in designing new therapeutic agents. The synthesis and evaluation of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, for example, highlight the potential of cyclopropylcarboxylic acid derivatives in the development of compounds with notable herbicidal and fungicidal activities (Tian et al., 2009).

Propiedades

IUPAC Name |

5-bromo-2-cyclopropylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-3-5(8(10)11)7(12-6)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSJHIPLWHUKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)

![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)